Heptanal

Catalog No.
S580544
CAS No.
111-71-7
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanal

CAS Number

111-71-7

Product Name

Heptanal

IUPAC Name

heptanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h7H,2-6H2,1H3

InChI Key

FXHGMKSSBGDXIY-UHFFFAOYSA-N

SMILES

CCCCCCC=O

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.01 M
1.25 mg/mL at 25 °C
Miscible with alcohol, ether. Soluble in 3 volumes of 60% alcohol.
1:12 IN 50% ALC, 1:4 IN 60% ALC, 1:2 IN 70% ALC
Slightly soluble in carbon tetrachloride; miscible with ethanol, ethyl ether
In water, 1,250 mg/L at 25 °C
slightly soluble in water; miscible with alcohol, ether, fixed oils
1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

1-Heptaldehyde; Enanthal; Enanthaldehyde; Enanthic aldehyde; Enanthole; Heptaldehyde; Heptanaldehyde; Heptyl aldehyde; NSC 2190; Oenanthal; Oenanthaldehyde; Oenanthic Aldehyde; Oenanthol; n-Heptaldehyde; n-Heptanal; n-Heptylaldehyde

Canonical SMILES

CCCCCCC=O

Biomarker for Lung Cancer:

Studies have shown elevated levels of heptanal in the blood and exhaled breath of individuals with lung cancer compared to healthy individuals. This suggests that heptanal could potentially be used as a non-invasive biomarker for early lung cancer detection. [Source: Determination of hexanal and heptanal in saliva samples by an adapted magnetic headspace adsorptive microextraction for diagnosis of lung cancer - PubMed ]

Material for Sensor Development:

Researchers are investigating the potential of heptanal for developing sensors for various applications. For instance, studies have explored the use of heptanal for detecting volatile organic compounds (VOCs) associated with COVID-19 in exhaled breath. [Source: Atomic structures of heptanal (C7H14O), hexanal (C6H12O), pentanal... | Download Scientific Diagram - ResearchGate ]

Heptanal, also known as n-heptanal or enanthal, is a medium-chain aldehyde with the molecular formula C7H14OC_7H_{14}O and a molecular weight of approximately 114.18 g/mol. It is classified as a fatty aldehyde, characterized by a seven-carbon chain terminating in an aldehyde functional group. Heptanal appears as a colorless liquid with a strong fruity odor, making it valuable in the fragrance industry. It is hydrophobic and practically insoluble in water, but miscible with alcohols and other organic solvents . Heptanal is naturally present in various foods, including corn, tea, and sweet oranges, and is considered a potential biomarker for the consumption of these foods .

Heptanal poses several safety hazards:

  • Flammability: Heptanal is a flammable liquid with a low flash point, requiring proper handling and storage precautions to avoid fire hazards [].
  • Toxicity: While detailed toxicity data is limited, heptanal may irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: Heptanal can react with oxidizing agents, releasing heat and potentially causing fires or explosions [].

  • Aldol Condensation: Heptanal can undergo aldol condensation with benzaldehyde to form jasminaldehyde, particularly when using solid base catalysts such as Mg-Al mixed oxides .
  • Knoevenagel Reaction: In this reaction, heptanal reacts with benzaldehyde under basic conditions to yield alpha-pentylcinnamaldehyde, commonly used in perfumery .
  • Hydrogenation: Full hydrogenation of heptanal leads to the formation of 2-pentylnonan-1-ol, which can also be synthesized via the Guerbet reaction from heptanol .

Heptanal has been associated with various biological activities. It is found in all eukaryotes and has been linked to several diseases, including ulcerative colitis, Crohn's disease, uremia, and nonalcoholic fatty liver disease. Additionally, it has been implicated in metabolic disorders such as celiac disease . Despite its potential toxicity at high concentrations, heptanal's natural occurrence in foods suggests it may play roles in flavor and aroma profiles.

Heptanal can be synthesized through various methods:

  • Pyrolytic Cleavage: One method involves the pyrolytic cleavage of ricinoleic acid esters (Arkema method) to produce heptanal on a larger scale.
  • Hydroformylation: Another method is the hydroformylation of 1-hexene using rhodium 2-ethylhexanoate as a catalyst (Oxea method), which also incorporates 2-ethylhexanoic acid for efficiency .
  • Oxidation of Heptan-1-ol: Heptanal can be produced from the oxidation of heptan-1-ol, where the hydroxyl group is converted into an aldehyde functional group .

Heptanal has diverse applications across various industries:

  • Fragrance Industry: Due to its fruity odor, heptanal is widely used as a fragrance component in perfumes and cosmetics.
  • Food Industry: It contributes to flavor profiles in certain foods and beverages.
  • Chemical Industry: Heptanal serves as a precursor for synthesizing other chemicals and compounds used in industrial applications .

Heptanal shares structural similarities with several other aldehydes. Here are some comparable compounds:

CompoundFormulaUnique Features
HexanalC6H12OSix-carbon chain; often used in flavoring agents.
OctanalC8H16OEight-carbon chain; known for its strong odor.
NonanalC9H18ONine-carbon chain; commonly found in citrus oils.
DecanalC10H20OTen-carbon chain; used extensively in fragrances.

Heptanal's uniqueness lies in its specific seven-carbon structure and its distinct fruity aroma profile that differentiates it from both shorter and longer-chain aldehydes. Its applications in both food flavoring and perfumery further highlight its significance within this class of compounds .

Physical Description

N-heptaldehyde appears as a colorless, oily liquid with a penetrating fruity odor. Insoluble in water and less dense than water. Hence floats on water. Flash point near 141°F. Used to make perfumes and pharmaceuticals.
Liquid
colourless to slightly yellow liquid/penetrating, oily odou

Color/Form

Oily colorless liquid

XLogP3

2.3

Boiling Point

307 °F at 760 mm Hg (NTP, 1992)
152.8 °C

Flash Point

95 °F (NTP, 1992)
48 °C (closed cup)

Vapor Density

3.9 (NTP, 1992) (Relative to Air)
3.9 (Air = 1)

Density

0.8495 at 68 °F (NTP, 1992)
d20 0.82
0.82162 g/cu cm at 25 °C
0.814-0.819

LogP

log Kow = 2.29 (est)

Odor

FATTY, PUNGENT ODOR
Penetrating fruity odo

Melting Point

-45 °F (NTP, 1992)
-43.3 °C
Mp -43.3 °
-43.3°C

UNII

92N104S3HF

GHS Hazard Statements

Aggregated GHS information provided by 1711 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (99.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 77 °F ; 5 mm Hg at 90.9° F (NTP, 1992)
3.52 mmHg
3.52 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

111-71-7

Associated Chemicals

Methyl hexanoate; 106-70-7

Wikipedia

Heptanal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Methods of Manufacturing

Obtained by distilling castor oil under reduced pressure; ... catalytic dehydration of ricinoleic acid methyl ester yields heptanal as cleavage product in almost quantitative yield.
PYROLYSIS OF CASTOR OIL TO N-HEPTANAL & UNDECYLENIC ACIDS; REACTION OF 1-HEXENE WITH CARBON MONOXIDE & HYDROGEN IN PRESENCE OF A RHODIUM CATALYST (OXO PROCESS)
Pyrolytic cleavage of ricinoleic acid.
Hydroformylation of 1-hexene in the presence of modified rhodium catalysts.
For more Methods of Manufacturing (Complete) data for N-HEPTANAL (6 total), please visit the HSDB record page.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Heptanal: ACTIVE
Flavor useful in: citrus, vegetable flavors, melon.

Analytic Laboratory Methods

Method: EPA-TSC/NERL 556; Procedure: gas chromatography with electron capture detector; Analyte: n-heptanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.43 ug/L.
Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography system equipped with an electron capture detector; Analyte: n-heptanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.4 ug/L.
Method: NIOSH 2539; Procedure: gas chromatography, flame ionization detector and gas chromatography/mass spectrometry; Analyte: heptanal; Matrix: air; Detection Limit: 2 ug/sample.

Dates

Modify: 2023-08-15
Radhika et al. Chemical Sensing of DNT by engineered Olfactory Yeast Strain Nature Chemical Biology, doi: 10.1038/nchembio882, published online 6 May 2007 http://www.nature.com/naturechemicalbiology

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